Summary of the Application: “4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride” is a chemical compound with the CAS Number: 1421601-42-4 . It is used in organic synthesis, particularly in the creation of fluorinated heterocycles .
Methods of Application: The compound is used in the fluorination of 3,5-diarylpyrazole substrates by SelectfluorTM in acetonitrile . This process results in the creation of 4,4-difluoro-1H-pyrazoles in addition to 4-fluoropyrazole derivatives .
Methods of Application: These fluorophores exhibit promising features including high quantum yields, fine-tuned absorption and emission spectra as well as good photostability and biocompatibility . They are used in bioimaging and chemosensing research .
Results or Outcomes: The use of these fluorophores has led to advancements in the fields of bioimaging and chemosensing, contributing to our understanding of biological processes .
4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride is a bicyclic compound characterized by its unique structure, which consists of a five-membered cyclopentane ring fused to a four-membered pyrrole ring. The pyrrole ring features two fluorine atoms at the 4th position and is associated with a hydrochloride salt, indicating the presence of hydrogen chloride (HCl) in its molecular structure. The compound has a molecular formula of C7H12ClF2N and a molecular weight of approximately 183.63 g/mol .
Research into the biological activity of 4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride is limited but suggests potential applications in drug development and bioimaging. Compounds with similar bicyclic structures have been linked to various biological activities, including antimicrobial and anticancer properties. Its fluorinated nature may also contribute to enhanced biocompatibility and photostability in biological applications.
Synthesis of 4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride can be achieved through several methods, including:
These methods are often adapted based on desired yields and purity levels .
The compound finds its applications primarily in:
Several compounds share structural similarities with 4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Unique Features |
---|---|---|
cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole | 1251008-46-4 | Similar bicyclic structure without hydrochloride |
(3aR,6aS)-4,4-Difluoro-octahydrocyclopenta[c]pyrrole | 2137762-21-9 | Different stereochemistry affecting biological activity |
(3ar,6as)-Rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride | 1251007-27-8 | Contains an additional fluorine atom enhancing reactivity |
These compounds illustrate variations in structure and functional groups that may influence their chemical behavior and biological activity. The unique combination of fluorine substitution and bicyclic architecture in 4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride distinguishes it from these related compounds, potentially granting it unique properties for specific applications .